molecular formula C23H18N3O6S- B1588404 Acid blue 41 CAS No. 2666-17-3

Acid blue 41

Cat. No. B1588404
CAS RN: 2666-17-3
M. Wt: 464.5 g/mol
InChI Key: WSRPJLLCAIEYPG-UHFFFAOYSA-M
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Description

Acid Blue 41, also known as C.I. Acid Blue 41, is a dark blue powder that is soluble in water . It is used as a dye with a dye content of 90% . The empirical formula of Acid Blue 41 is C23H20N3NaO6S and it has a molecular weight of 489.48 .


Synthesis Analysis

The synthesis of Acid Blue 41 involves the reaction of p-nitroacetanilide with dimethyl sulfate and bromamine acid .


Molecular Structure Analysis

The molecular structure of Acid Blue 41 is based on anthraquinones . The SMILES string representation of its structure is [Na+].CN(C©=O)c1ccc(Nc2cc(c(N)c3C(=O)c4ccccc4C(=O)c23)S([O-])(=O)=O)cc1 .


Physical And Chemical Properties Analysis

Acid Blue 41 is a dark blue powder that is soluble in water . It does not aggregate in a water solution at room temperature . When mixed with strong sulfuric acid, the dye turns dark brown, but dilution turns it pink . In nitric acid, it turns brown .

Scientific Research Applications

Adsorption and Removal from Aqueous Solutions

Acid Blue 41 (AB 41) has been a subject of extensive research in the field of environmental science, particularly in the removal of dyes from wastewater. Studies have demonstrated various methods for the removal of Acid Blue 41 from aqueous solutions:

  • Waste Materials as Adsorbents : Atar and Olgun (2009) explored the use of boron waste (BW) from a boron enrichment plant for the adsorption of Acid Blue 41, indicating that BW can be an effective, low-cost alternative for wastewater treatment (Atar & Olgun, 2009).

  • Sonochemical Degradation : Abbasi and Asl (2008) investigated the sonochemical degradation of Acid Blue 41 in the presence of nanoTiO2 and H2O2. Their findings suggest that ultrasound can be an effective tool for the degradation of azo dyes like Acid Blue 41 into non-toxic end products (Abbasi & Asl, 2008).

  • Electrochemical Degradation : Zhang et al. (2012) studied the electrochemical degradation of Acid Blue 41 using Ti/Sb-SnO2 anodes. They observed that color removal and Chemical Oxygen Demand (COD) removal enhance with increasing current density, highlighting a potential method for treating wastewater containing Acid Blue 41 (Zhang, Niu, Wang, & Xu, 2012).

  • Nanoscale Zero-Valent Iron for Dye Removal : Shojaei and Shojaei (2018) investigated the removal of Acid Blue 41 using nanoscale zero-valent iron (NZVI), demonstrating its efficacy in removing more than 94% of the dye under optimal conditions (Shojaei & Shojaei, 2018).

  • Brick Waste as an Adsorbent : Kooli et al. (2015) modified brick waste to enhance its capacity for removing Acid Blue 41, finding that treating brick waste with base can significantly improve its removal capacity (Kooli, Yan, Al-Faze, & Alsehimi, 2015).

  • Mesoporous Materials for Dye Adsorption : Studies by Akpotu and Moodley (2016), and Torabinejad et al. (2017) highlighted the use of mesoporous materials like MCM-41 for the adsorption of Acid Blue 41, demonstrating their high adsorption capacity and efficiency in removing dyes from aqueous media (Akpotu & Moodley, 2016); (Torabinejad, Nasirizadeh, Yazdanshenas, & Tayebi, 2017).

  • Agroindustrial Wastes for Dye Removal : Contreras, Sepúlveda, and Palma (2012) focused on the use of agroindustrial wastes like Brewer’s spent grains and Orange peel for the adsorption of dyes including Acid Blue 41, showing potential for these materials as low-cost adsorbents (Contreras, Sepúlveda, & Palma, 2012).

  • Photocatalytic Degradation : Tang and An (1995) studied the photocatalytic degradation kinetics and mechanism of Acid Blue 40, a dye similar to Acid Blue 41, using TiO2/UV in aqueous solution. This study provides insights that might be applicable to the degradation of Acid Blue 41 (Tang & An, 1995).

  • Activated Carbon Adsorption : Valix, Cheung, and McKay (2006) demonstrated the roles of textural and surface chemical properties of activated carbon in the adsorption of acid blue dyes, providing a basis for optimizing carbon adsorbents for the removal of dyes like Acid Blue 41 (Valix, Cheung, & McKay, 2006).

Safety And Hazards

Acid Blue 41 may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling Acid Blue 41 .

Relevant Papers

There are several papers that discuss Acid Blue 41. One paper investigates the adsorption capacity of alfa stems (Stipa tenacissima) to remove the basic blue 41 from aqueous solutions . Another paper presents the optimization of photocatalytic degradation of Basic Blue 41 dye in an aqueous medium by an activated carbon (AC)-TiO2 photocatalyst under UV irradiation .

properties

IUPAC Name

sodium;4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNIHFICKTDHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924136
Record name Sodium 4-{4-[acetyl(methyl)amino]anilino}-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid blue 41

CAS RN

2666-17-3, 12234-62-7
Record name 2-Anthracenesulfonic acid, 4-((4-(acetylmethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 4-[[4-(acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-{4-[acetyl(methyl)amino]anilino}-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(4-(N-methylacetamido)phenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
K Mahanpoor, A Soufi, J Adineh - The 4th National Biotechnology Congress …, 2005 - sid.ir
… In this study, removal of an anthraquinone dye, Acid blue 41, from an aqueous solution by biosorption on dead fungus, Aspergillus niger, was investigated. The initial pH of the dye …
Number of citations: 1 www.sid.ir
XX Zhang, N Niu, YQ Wang, WL Xu - Advanced Materials Research, 2012 - Trans Tech Publ
… of acid blue 41 was carried out under galvanostatic control. The effects of current density, initial concentration of acid blue 41 … Acid blue 41 can firstly be oxidized by the destroying the …
Number of citations: 2 www.scientific.net
F Tuluc, R Bültmann, M Glänzel, AW Frahm… - Naunyn-Schmiedeberg's …, 1998 - Springer
… All compounds, except acid blue 41 and acid blue 129 (at up to 100 µM), shifted the concentration-response curve of α,β-MeATP in the rat vas deferens to the right. Most increased, but …
Number of citations: 67 link.springer.com
Y Wang, J Wiener, G Zhu - Autex Research Journal, 2013 - degruyter.com
… on nanofiber membranes, we performed the sorption experiment with polyamide 6 nanofibers membrane (P6NM) and the simulated effluent with three acid dyes namely Acid blue 41 (…
Number of citations: 9 www.degruyter.com
M Glänzel, R Bültmann, K Starke… - Drug development …, 2003 - Wiley Online Library
… The result is supported by data obtained from structurally related P2-receptor-antagonists: Acid blue 41 (4-[4-(N-acetyl-N-methylamino)-phenylamino]-1amino-9,10-dioxo-9,10-…
Number of citations: 15 onlinelibrary.wiley.com
P Bober, Y Li, U Acharya, Y Panthi, J Pfleger… - Synthetic Metals, 2018 - Elsevier
Polypyrrole has been prepared by facile single-step chemical oxidative polymerization of the monomer in aqueous medium containing an anthraquinone dye, Acid Blue 25 or Acid Blue …
Number of citations: 36 www.sciencedirect.com
Y Wang, M Jaromír, W Jakub… - EU, Brno, Czech …, 2015 - nanocon2015.tanger.cz
… CI Acid blue 41 (AB41) was used in this work, and its molecular structure is shown in Fig. 1. The molecular weight of AB41 is 487g/mol and its molecular formula is C23H18N3NaO6S. …
Number of citations: 2 nanocon2015.tanger.cz
Y Wang, J Wiener, G Zhu - STRUTEX, 2014 - dspace.tul.cz
… Acid dye namely Acid blue 41 (AB41) was used in this work whose structure was shown below. The molecular weight is 487 g/mol and the molecular formula is C23H18N3NaO6S. As a …
Number of citations: 2 dspace.tul.cz
M KATAYAMA, Y SATOH, K TAGUCHI… - Journal of Home …, 2003 - jstage.jst.go.jp
In order to examine the decolorization of dyeing effluent by enzyme, aqueous solutions of ten commercial anthraquinone dyes (CI Acid Blue 45, CI Acid Blue 25, CI Acid Blue 40, CI Acid …
Number of citations: 0 www.jstage.jst.go.jp
K Itoh, Y Kitade, C Yatome - Bulletin of environmental contamination and …, 1998 - Springer
… halos on potato-dextrose (Difco Laboratories) agar plates containing several anthraquinone dyes (Mordant Red 3, Nuclear Fast Red, Acid Blue 25, Acid Green 25, and Acid Blue 41; …
Number of citations: 58 link.springer.com

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